molecular formula C20H27FN2O3S B486528 (4R)-1-(((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 569651-70-3

(4R)-1-(((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B486528
CAS No.: 569651-70-3
M. Wt: 394.5g/mol
InChI Key: BPXNLJUCFQEUQC-UHFFFAOYSA-N
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Description

(4R)-1-(((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique bicyclic structure combined with a piperazine ring and a fluorophenyl group, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-(((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the bicyclic heptanone core: This can be achieved through a Diels-Alder reaction, followed by selective reduction and functional group transformations.

    Introduction of the piperazine ring: This step involves the nucleophilic substitution of a suitable leaving group with piperazine.

    Attachment of the fluorophenyl group: This is usually done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ketone group, converting it to the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the ketone group.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used as a probe to study the interactions of piperazine derivatives with biological targets, such as receptors and enzymes.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its robust chemical structure.

Mechanism of Action

The mechanism of action of (4R)-1-(((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, modulating their activity, while the fluorophenyl group can enhance binding affinity and specificity. The sulfonyl group may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (4R)-1-(((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
  • (4R)-1-(((4-(2-bromophenyl)piperazin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one

Uniqueness

The presence of the fluorophenyl group in (4R)-1-(((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one distinguishes it from its analogs, potentially offering unique pharmacokinetic properties, such as improved metabolic stability and enhanced receptor binding affinity.

Properties

IUPAC Name

1-[[4-(2-fluorophenyl)piperazin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN2O3S/c1-19(2)15-7-8-20(19,18(24)13-15)14-27(25,26)23-11-9-22(10-12-23)17-6-4-3-5-16(17)21/h3-6,15H,7-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXNLJUCFQEUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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